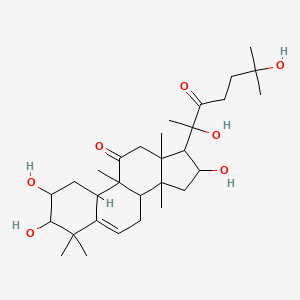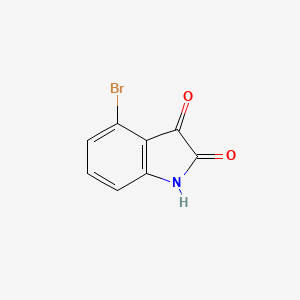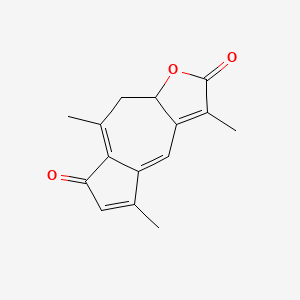
Taraxacin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Taraxacin is a natural product found in Ferula with data available.
科学的研究の応用
Ethnobotany and Antimicrobial Properties
Taraxacin is a bioactive phytochemical found in the genus Taraxacum, commonly known as dandelions. This genus, used traditionally in healthcare for treating infectious diseases, possesses a range of phytochemicals including this compound. This compound contributes to the genus's antimicrobial properties, effective against fungi and both Gram-positive and Gram-negative bacteria. However, clinical evidence for these activities is limited, suggesting a need for further study (Sharifi-Rad et al., 2018).
Pharmacological Properties
Taraxacum species, including those containing this compound, are traditionally used for various ailments due to their rich composition of sesquiterpenes, phenolic compounds, and flavonoids. The pharmacology of these plants, particularly their bioactive compounds like this compound, is a focus of current research. However, human clinical trials to validate these uses are sparse, indicating potential yet underexplored medicinal applications (Martínez et al., 2015).
Isolation and Structural Analysis
This compound has been isolated and structurally analyzed from Taraxacum wallichii, an example of ongoing research into understanding its chemical properties. The identification of this compound's structure using methods like NMR and X-ray crystallography marks a significant step in the exploration of its potential applications (Ahmad et al., 2000).
Anti-inflammatory and Antitumor Effects
Studies have reported the anti-inflammatory and antitumor effects of Taraxacum officinale, which contains this compound. These effects include inhibition of inflammatory responses and potential antitumor activities in pediatric cancer cells, suggesting this compound's role in these medicinal properties (Zhang et al., 2012; Menke et al., 2018).
特性
分子式 |
C15H14O3 |
|---|---|
分子量 |
242.27 g/mol |
IUPAC名 |
1,5,8-trimethyl-3a,4-dihydroazuleno[6,5-b]furan-2,6-dione |
InChI |
InChI=1S/C15H14O3/c1-7-4-12(16)14-8(2)5-13-11(6-10(7)14)9(3)15(17)18-13/h4,6,13H,5H2,1-3H3 |
InChIキー |
BAHMQESJBKGPTE-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC3=C(C(=O)OC3C1)C)C(=CC2=O)C |
正規SMILES |
CC1=C2C(=CC3=C(C(=O)OC3C1)C)C(=CC2=O)C |
同義語 |
taraxacin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-[7-[(Z)-3-chlorobut-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylbutanoate](/img/structure/B1231329.png)

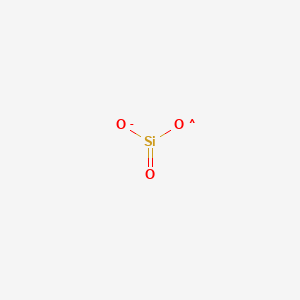

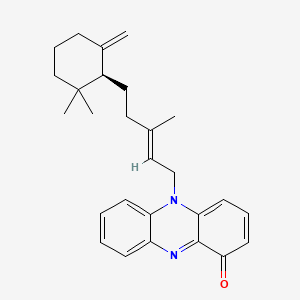
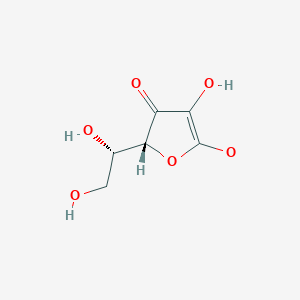

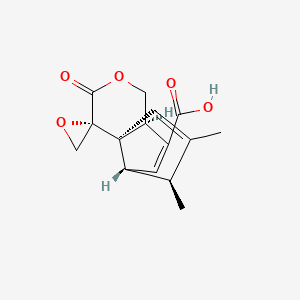
![N-[5-amino-1-[[1-[[9-benzyl-15-butan-2-yl-6-ethylidene-19-methyl-2,5,8,11,14,17-hexaoxo-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]-1-[2-[[2-[[3-hydroxy-2-[[3-methyl-2-(5-methylhexanoylamino)butanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxamide](/img/structure/B1231343.png)
![5'-nitro-2'-spiro[1,2-dihydro-4,1,2-benzoxadiazine-3,3'-1H-indole]one](/img/structure/B1231344.png)

![N-[3-(dimethylsulfamoyl)-4-methylphenyl]-5-methyl-2-pyrazinecarboxamide](/img/structure/B1231348.png)
